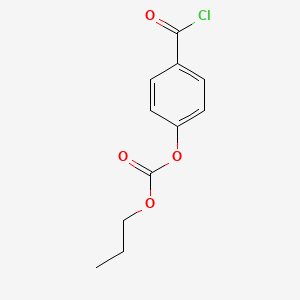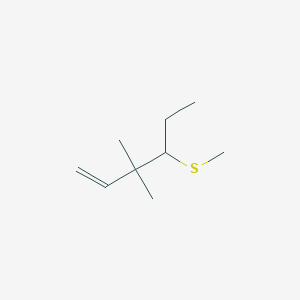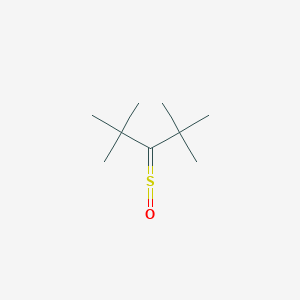![molecular formula C8H11NO3S2 B14628967 Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- CAS No. 55116-70-6](/img/structure/B14628967.png)
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- is a chemical compound with the molecular formula C8H11NO4S2. It is a member of the sulfonamide family, which is known for its wide range of applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a methanesulfonamide group attached to a 4-methylphenylsulfinyl moiety, making it a versatile intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- typically involves the reaction of methanesulfonamide with 4-methylphenylsulfinyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives .
科学研究应用
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research . In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it has been studied for its potential as an antibacterial and antifungal agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals . In the industrial sector, it is employed in the production of specialty chemicals and materials .
作用机制
The mechanism of action of Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways . The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates . This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death . The compound’s ability to undergo various chemical reactions also allows it to interact with different biological targets, enhancing its efficacy as a therapeutic agent .
相似化合物的比较
Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- can be compared with other sulfonamide derivatives such as N-(4-methylphenyl)methanesulfonamide and methanesulfonamide . While all these compounds share the sulfonamide functional group, Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the 4-methylphenylsulfinyl moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
List of Similar Compounds
属性
CAS 编号 |
55116-70-6 |
|---|---|
分子式 |
C8H11NO3S2 |
分子量 |
233.3 g/mol |
IUPAC 名称 |
(4-methylphenyl)sulfinylmethanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-7-2-4-8(5-3-7)13(10)6-14(9,11)12/h2-5H,6H2,1H3,(H2,9,11,12) |
InChI 键 |
XWMOWPLTCRUNEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


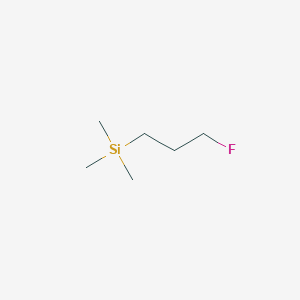
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
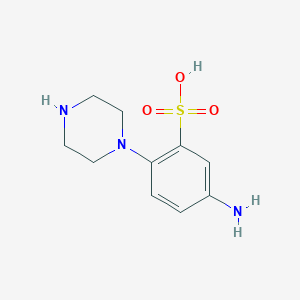
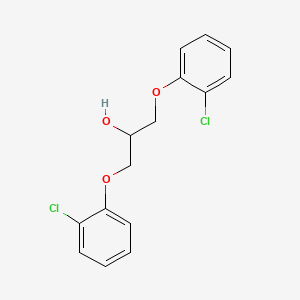
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
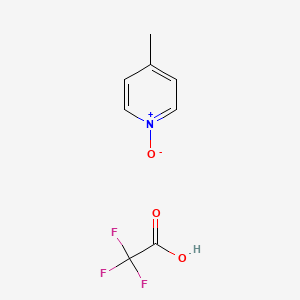
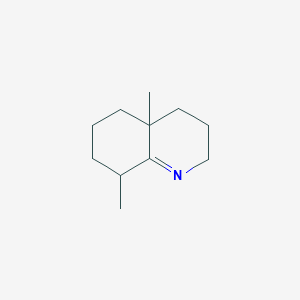
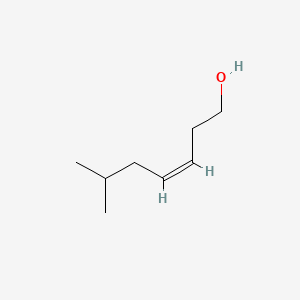
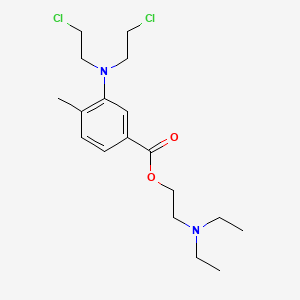
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
